molecular formula C13H15NO4S B568227 (R)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid CAS No. 114580-22-2

(R)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid

Cat. No. B568227
CAS RN: 114580-22-2
M. Wt: 281.326
InChI Key: HMXFICHATDLTHT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid”, also known as “®-4-Cbz-thiomorpholine-3-carboxylic acid”, is a chemical compound with the CAS Number: 114580-22-2 . It has a molecular formula of C13H15NO4S and a molecular weight of 281.326.

Scientific Research Applications

Catalytic Insertions and Enantioselective Syntheses

An enantioselective catalytic process involving the insertion of α-diazoesters and α-diazoketones into O–H bonds of carboxylic acids has been developed, leveraging Rh2(OAc)4 and a chiral guanidine. This method efficiently produces optically active α-acyloxy carbonyl compounds with high yields and enantioselectivities, demonstrating the utility of (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid in asymmetric catalysis and the synthesis of chiral molecules (Tan et al., 2016).

Antimicrobial Activity

Research on thiomorpholine derivatives, including this compound, has shown promising antimicrobial properties. These compounds were synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, highlighting their potential in developing new bioactive molecules with lower toxicity and increased efficacy against microbial resistance (Kardile & Kalyane, 2010).

Synthesis of Optically Active Compounds

A convenient synthesis route for optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, has been developed. These intermediates are obtained by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, illustrating the synthetic versatility of this compound derivatives (Kogami & Okawa, 1987).

Enzyme-Catalyzed Kinetic Resolution

The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved through an enzyme-catalyzed kinetic resolution, showcasing the application of this compound derivatives in the preparation of chiral morpholine derivatives and their potential in pharmaceutical development (Fish et al., 2009).

Carboxylation Reactions

Carboxylation reactions of aryl- and alkenylboronic esters with CO2 have been catalyzed by Rhodium(I), producing benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method, applicable to this compound derivatives, offers a novel approach for the functionalization of carboxylic acids, enhancing the synthesis of diverse organic compounds (Ukai et al., 2006).

properties

IUPAC Name

(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFICHATDLTHT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.